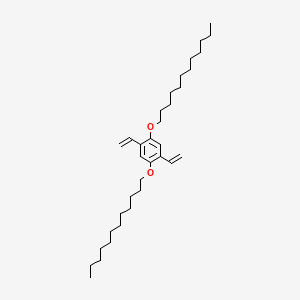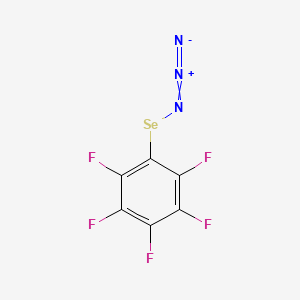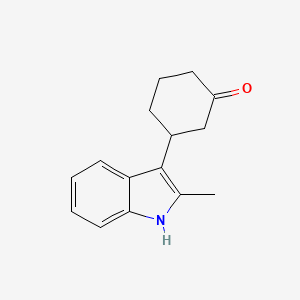
1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two iodine atoms, a methoxy group, and a hexyloxy group attached to a benzene ring
准备方法
The synthesis of 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1,4-dimethoxybenzene.
Iodination: The benzene derivative undergoes iodination using iodine and an oxidizing agent like iodic acid or hydrogen peroxide to introduce the iodine atoms at the desired positions.
Alkylation: The iodinated intermediate is then subjected to alkylation with hexyl bromide in the presence of a base such as potassium carbonate to introduce the hexyloxy group.
Methoxylation: Finally, the compound is methoxylated using a methoxy donor like dimethyl sulfate or methyl iodide to obtain the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy and hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atoms, yielding a deiodinated product using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
科学研究应用
1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials, such as liquid crystals and polymers, due to its unique structural properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties, by modifying its structure to enhance its efficacy.
Chemical Sensors: The compound is used in the design of chemical sensors for detecting specific analytes due to its ability to undergo selective chemical reactions.
作用机制
The mechanism of action of 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of iodine atoms and ether groups can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene can be compared with similar compounds such as:
1-(Hexyloxy)-2,5-dibromo-4-methoxybenzene: This compound has bromine atoms instead of iodine, resulting in different reactivity and biological activity.
1-(Hexyloxy)-2,5-dichloro-4-methoxybenzene: The presence of chlorine atoms makes this compound less reactive compared to its iodine counterpart.
1-(Hexyloxy)-2,5-difluoro-4-methoxybenzene: Fluorine atoms impart unique electronic properties, making this compound useful in different applications.
The uniqueness of this compound lies in its combination of iodine atoms and ether groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
1-hexoxy-2,5-diiodo-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18I2O2/c1-3-4-5-6-7-17-13-9-10(14)12(16-2)8-11(13)15/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSUOELMGVTPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C(=C1)I)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30781335 |
Source


|
| Record name | 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30781335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205884-48-6 |
Source


|
| Record name | 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30781335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
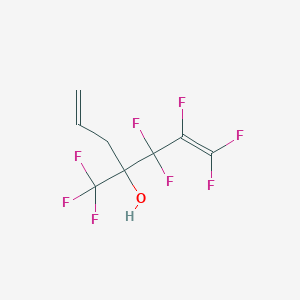
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)

![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)
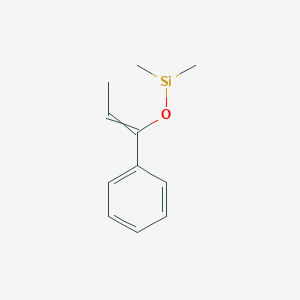

![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B14244739.png)
